molecular formula C14H12F2N2O2 B2417216 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid CAS No. 1946822-34-9

3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid

Cat. No.: B2417216
CAS No.: 1946822-34-9
M. Wt: 278.259
InChI Key: UMHQTTCHYGKDPT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a pyrazole ring, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: The selective difluoromethylation and monofluoromethylation reactions are commonly used in the synthesis of this compound. These reactions involve nucleophilic, electrophilic, and free radical reagents .

Major Products Formed: The major products formed from these reactions include difluoromethylated and monofluoromethylated derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s biological activity and stability . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse applications in medicine and biology .

Comparison with Similar Compounds

Similar Compounds:

  • Trifluoromethylated Compounds
  • Monofluoromethylated Compounds
  • Other Difluoromethylated Heterocycles

Uniqueness: 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a carboxylic acid functional group. This combination provides the compound with enhanced stability, biological activity, and versatility in various chemical reactions .

Properties

IUPAC Name

3-(difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-2-9-3-5-10(6-4-9)7-18-8-11(14(19)20)12(17-18)13(15)16/h2-6,8,13H,1,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHQTTCHYGKDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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